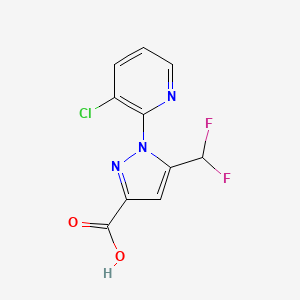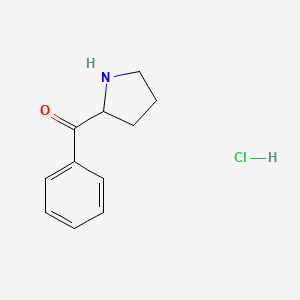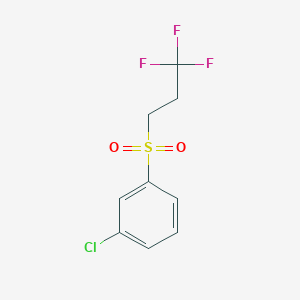![molecular formula C20H19N7O2 B2719291 (2-羟基喹啉-4-基)(4-(3-甲基-[1,2,4]三唑并[4,3-a]吡嗪-8-基)哌嗪-1-基)甲酮 CAS No. 2034280-36-7](/img/structure/B2719291.png)
(2-羟基喹啉-4-基)(4-(3-甲基-[1,2,4]三唑并[4,3-a]吡嗪-8-基)哌嗪-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2-Hydroxyquinolin-4-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone is a heterocyclic compound. It contains a quinoline ring, a triazole ring, and a pyrazine ring, which are all fused together . Heterocyclic compounds like this one are known for their ability to bind with a variety of enzymes and receptors in biological systems, thus showing versatile biological activities .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple fused rings. The triazole ring contains two carbon and three nitrogen atoms, which are capable of forming specific interactions with different target receptors . The exact molecular structure of this compound is not available in the retrieved data.科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of “(2-Hydroxyquinolin-4-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone”:
Antiviral Research
(2-Hydroxyquinolin-4-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone: has shown potential in antiviral research due to its ability to inhibit viral replication. The compound’s structure allows it to interact with viral enzymes, potentially blocking the replication process of viruses such as HIV, influenza, and coronaviruses . This makes it a promising candidate for developing new antiviral therapies.
Anticancer Applications
This compound has been studied for its anticancer properties. It can induce apoptosis (programmed cell death) in cancer cells by interacting with specific cellular pathways. Research has shown that it can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancers . Its ability to target cancer cells while sparing normal cells makes it a valuable candidate for cancer treatment.
Antibacterial Activity
The compound exhibits significant antibacterial activity against a range of bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and interfering with essential bacterial enzymes . This makes it a potential candidate for developing new antibiotics, especially in the face of rising antibiotic resistance.
Enzyme Inhibition Studies
Finally, (2-Hydroxyquinolin-4-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone has been used in enzyme inhibition studies. It can inhibit enzymes such as proteases and kinases, which play crucial roles in various biological processes. This application is important for understanding enzyme functions and developing enzyme-targeted therapies.
Springer Springer MDPI : Springer : Springer : MDPI : Springer : Springer
未来方向
作用机制
Target of Action
The compound “(2-Hydroxyquinolin-4-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone” contains a 1,2,4-triazole moiety. Compounds containing the 1,2,4-triazole moiety are known to interact with a variety of enzymes and receptors in the biological system, showing versatile biological activities .
Mode of Action
Compounds containing the 1,2,4-triazole moiety are known to bind in the biological system with a variety of enzymes and receptors, leading to various biological activities .
Biochemical Pathways
Without specific studies on this compound, it’s hard to determine the exact biochemical pathways it affects. Compounds with a 1,2,4-triazole moiety have been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds containing the 1,2,4-triazole moiety .
属性
IUPAC Name |
4-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O2/c1-13-23-24-19-18(21-6-7-27(13)19)25-8-10-26(11-9-25)20(29)15-12-17(28)22-16-5-3-2-4-14(15)16/h2-7,12H,8-11H2,1H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVYUTWCDWUKMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=CC(=O)NC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Hydroxyquinolin-4-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

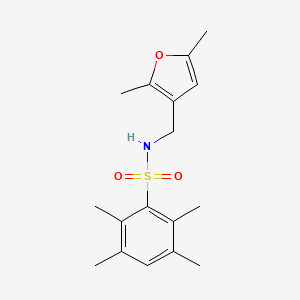

![N-(4-fluorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B2719215.png)
![1-(2-phenylethyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2719218.png)
![4-(1-isobutyl-1H-benzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B2719219.png)
![(7R)-7-Methyl-6-azaspiro[3.4]octane;hydrochloride](/img/structure/B2719220.png)
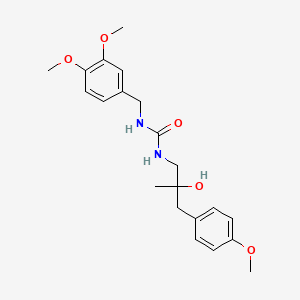
![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2719223.png)
